
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one, also known as 6-Fluoro-7-(2-methyl-4H-1,2,4-triazol-4-yl)coumarin, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research, especially in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one is not fully understood. However, it has been shown to interact with biological targets such as enzymes and receptors. The compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one in lab experiments is its high purity and stability. The compound is readily available and can be synthesized in large quantities. However, one of the limitations of using the compound is its relatively low solubility in water, which can affect its bioavailability and activity in biological systems.
Direcciones Futuras
There are several future directions for the study of 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one. One of the areas of interest is the development of novel coumarin derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the identification of the molecular targets and signaling pathways involved in the biological effects of the compound. In addition, the compound can be used as a fluorescent probe to study the cellular uptake and localization of coumarin derivatives in biological systems.
Métodos De Síntesis
The synthesis of 6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one involves the reaction of 6-fluorochromone with 2-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then oxidized to give the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The compound has been used as a probe to study the interaction of coumarin derivatives with biological targets such as enzymes and receptors. It has also been used as a fluorescent probe to study the cellular uptake and localization of coumarin derivatives.
Propiedades
Número CAS |
131924-40-8 |
|---|---|
Nombre del producto |
6-Fluoro-2-(2-methyltriazol-4-yl)chromen-4-one |
Fórmula molecular |
C12H8FN3O2 |
Peso molecular |
245.21 g/mol |
Nombre IUPAC |
6-fluoro-2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8FN3O2/c1-16-14-6-9(15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
Clave InChI |
DOVKOJAGDBNDAY-UHFFFAOYSA-N |
SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
SMILES canónico |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
Otros números CAS |
131924-40-8 |
Sinónimos |
4H-1-Benzopyran-4-one, 6-fluoro-2-(2-methyl-2H-1,2,3-triazol-4-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



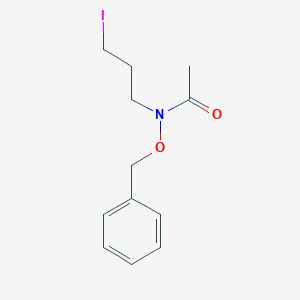
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)
![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)


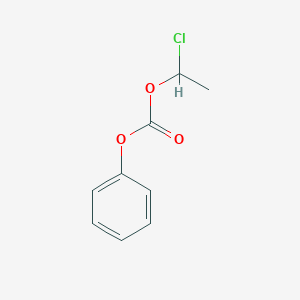

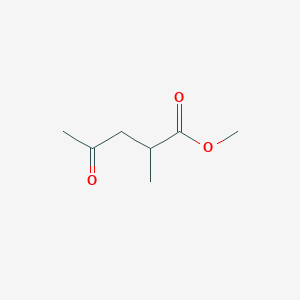
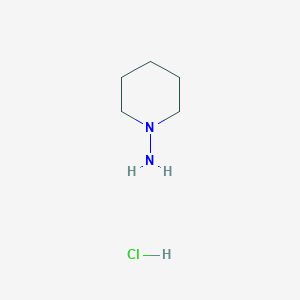
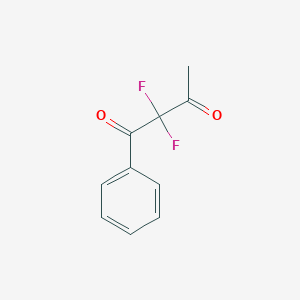
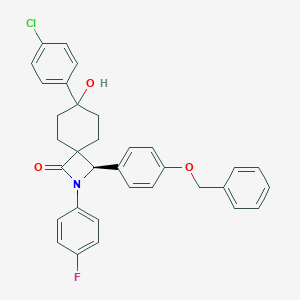
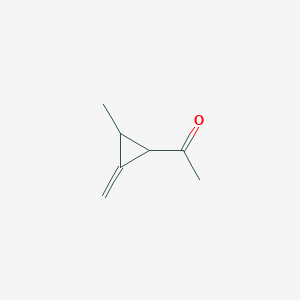
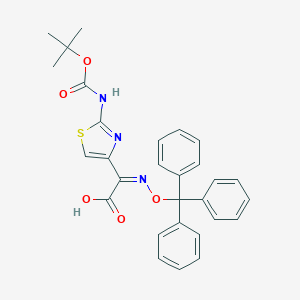
![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)